molecular formula C8H15CuO2 B1594820 Copper 2-ethylhexanoate CAS No. 22221-10-9

Copper 2-ethylhexanoate

Cat. No. B1594820
CAS RN: 22221-10-9
M. Wt: 206.75 g/mol
InChI Key: WRTFVVOZYCEDQD-UHFFFAOYSA-M
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Description

Copper 2-Ethylhexanoate is an organo-metallic compound . It has the molecular formula C16H30CuO4 . The average mass of Copper 2-Ethylhexanoate is 349.953 Da .


Synthesis Analysis

2-Ethylhexanoic acid forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .


Molecular Structure Analysis

The molecular structure of Copper 2-Ethylhexanoate is represented by the formula [CH3(CH2)3CH(C2H5)CO2]2Cu . It has an average mass of 349.953 Da and a monoisotopic mass of 349.144012 Da .


Chemical Reactions Analysis

Copper 2-Ethylhexanoate is involved in a family of copper (II)-catalyzed alkene difunctionalization reactions . These reactions enable stereoselective addition of amine derivatives and alcohols onto pendant unactivated alkenes to provide a range of valuable saturated nitrogen and oxygen heterocycles .


Physical And Chemical Properties Analysis

Copper 2-Ethylhexanoate is a solid substance . It has a molecular weight of 349.95 . It is soluble in organic solvents .

Scientific Research Applications

1. Use as a Catalyst and Promoter

Copper 2-ethylhexanoate is utilized as a Lewis acid, an oxidant, and a catalyst/promoter in alkene amination reactions. It acts as an organic soluble copper(II) carboxylate in reaction kinetics (Chemler & Casavant, 2013).

2. Application in Stereoselective Synthesis

It is employed in the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes. The process involves the addition of an alcohol and an amine across an alkene, resulting in several 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities (Sequeira & Chemler, 2012).

3. Synthesis of 2-Ethylhexanoic Acid

Copper 2-ethylhexanoate is used in the synthesis of 2-ethylhexanoic acid from 2-ethylhexanol and sodium hydroxide, utilizing copper(II) oxide as a catalyst in a dehydrogenation process (Wen-long et al., 2014).

4. In Materials Science

It finds wide applications as a metal-organic precursor in materials science, particularly as a catalyst for ring opening polymerizations and in the painting industries for its properties as driers (Mishra, Daniele & Hubert-Pfalzgraf, 2007).

5. Enhancing Bonding Strength in Nano-Silver Pastes

Silver 2-ethylhexanoate, a derivative, is used to prepare low sintering temperature nano-silver pastes, optimizing the amount added and sintering temperature to enhance performance and bonding strength (Hsu et al., 2021).

6. Electrochemical CO2 Reduction

Copper 2-ethylhexanoate is identified as an efficient catalyst for CO2 reduction to valuable hydrocarbons and alcohols, such as ethylene and ethanol, using copper as a heterogeneous catalyst (Nitopi et al., 2019).

Safety And Hazards

Copper 2-Ethylhexanoate can cause skin irritation and serious eye irritation . It is harmful if swallowed . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

copper(1+);2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTFVVOZYCEDQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15CuO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892323
Record name Copper(I) 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexanoic acid, copper salt

CAS RN

22221-10-9, 161189-84-0
Record name Copper 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, copper salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper(I) 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexanoic acid, copper salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
SD Karyakarte, FC Sequeira, GH Zibreg, G Huang… - Tetrahedron letters, 2015 - Elsevier
A new method for the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones is presented. The benzodiazepine core is well-known to interact with biological receptors …
Number of citations: 9 www.sciencedirect.com
WH Richardson - Journal of the American Chemical Society, 1966 - ACS Publications
… report a thorough kinetic and product study of the copper 2ethylhexanoate catalyzed … The order with probable error in copper 2ethylhexanoate, determined by least squares from …
Number of citations: 47 pubs.acs.org
J andrew Macko - 1997 - scholarworks.wm.edu
I would first like to thank The College of William and Mary for it’s commitment to educating undergraduate students in general, and myself in particular. I know of very few colleges which …
Number of citations: 2 scholarworks.wm.edu
K Nakaoka, M Yoshizumi, Y Usui, T Izumi, Y Shiohara - Physics Procedia, 2012 - Elsevier
… In this work, we have developed a new starting solution consisting of non-fluorine salts of yttrium 4-oxopentanoate and copper 2-ethylhexanoate with focusing on increasing the …
Number of citations: 7 www.sciencedirect.com
K Nakaoka, M Yoshizumi, Y Usui, T Izumi, Y Shiohara - Physics Procedia, 2014 - Elsevier
… In this work, we have developed a new starting solution consisting of non-fluorine salts of yttrium propionate and copper 2-ethylhexanoate with focusing on increasing the thickness per …
Number of citations: 14 www.sciencedirect.com
A Negishi, Y Takahashi, R Sakamoto, T Ozawa… - Thermochimica acta, 1989 - Elsevier
… The reaction product of copper 2-ethylhexanoate under flowing N, gas is considered to be a mixture of CuO and Cu,O from its brownish color and much weight loss compared with the …
Number of citations: 6 www.sciencedirect.com
A Rouhia, H Kazeroonia, Y Mortazavia… - researchgate.net
… Cerium 2-ethylhexanoate, iron 2ethylhexanoate and copper 2-ethylhexanoate were used as FBCs. Due to their hydrophobic character, these complexes can be easily solubilized in …
Number of citations: 0 www.researchgate.net
A Rouhi, H Kazerooni, Y Mortazavi… - Scientia …, 2014 - scientiairanica.sharif.edu
… Cerium 2-ethylhexanoate, iron 2ethylhexanoate and copper 2-ethylhexanoate were used as FBCs. Due to their hydrophobic character, these complexes can be easily solubilized in …
Number of citations: 1 scientiairanica.sharif.edu
SR Chemler, SD Karyakarte… - The Journal of organic …, 2017 - ACS Publications
This Perspective describes the development of a family of copper(II)-catalyzed alkene difunctionalization reactions that enable stereoselective addition of amine derivatives and …
Number of citations: 79 pubs.acs.org
HC Lin, P Lin, CA Lu, YC Hung, T Ya-Chung, SF Wang - tntconf.org
… -organic decomposition (MOD) agent of copper 2-ethylhexanoate, and silver oxalate. During … , which causes the thermal decomposition of copper 2-ethylhexanoate and the melting of Ni …
Number of citations: 2 www.tntconf.org

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